Pyribambenz-isopropyl

Description

Pyribambenz-isopropyl (CAS: 420138-41-6) is a herbicidal compound developed jointly by the Shanghai Institute of Organic Chemistry and Zhejiang Chemical Research Institute, China. It belongs to the pyrimidine benzylamine class and was first patented in 2000 (ZL00130735.5) . Registered under PD20141888 in China, it targets broadleaf and grassy weeds in cereal crops like wheat and rice . Its mode of action involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Regulatory guidelines in China specify maximum residue limits (MRLs) for cereals, with detection methods outlined in GB 23200.9 and related standards .

Properties

Molecular Formula |

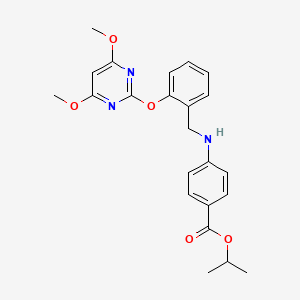

C23H25N3O5 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

propan-2-yl 4-[[2-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]methylamino]benzoate |

InChI |

InChI=1S/C23H25N3O5/c1-15(2)30-22(27)16-9-11-18(12-10-16)24-14-17-7-5-6-8-19(17)31-23-25-20(28-3)13-21(26-23)29-4/h5-13,15,24H,14H2,1-4H3 |

InChI Key |

REJMLNWDJIPPSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=NC(=CC(=N3)OC)OC |

Synonyms |

isopropyl 4-(2-((4,6-dimethoxy-2-pyrimidinyl)oxy)benzylamino)benzoate ZJ 0702 ZJ-0702 ZJ0702 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyribambenz-isopropyl typically involves multiple steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as 4,6-dimethoxypyrimidine.

Ether Formation: The pyrimidine intermediate is then reacted with a phenol derivative to form the ether linkage.

Amine Formation: The ether intermediate is further reacted with a suitable amine to introduce the amine linkage.

Esterification: Finally, the benzoate ester is formed by reacting the amine intermediate with propan-2-yl benzoate under esterification conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyribambenz-isopropyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the amine and ether linkages.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Pyribambenz-isopropyl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Pyribambenz-isopropyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Patent and Regulatory Status

- This compound : Patented under ZL00130735.5 (2000), with commercial production by Shandong Qiaochang Chemical Co. .

- Pyribambenz-propyl : Shares the same patent but requires separate registration (PD20141891) .

- Global Recognition : this compound is cited in EU patent documents but remains predominantly used in China .

Discussion of Discrepancies

classifies this compound as a salicyl alcohol derivative, conflicting with its primary classification as a pyrimidine benzylamine in other sources . This discrepancy may arise from alternative nomenclature conventions or synthesis pathways involving salicyl alcohol intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.